molecular formula C14H17NO3 B2791563 (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone CAS No. 2411266-16-3

(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone

Cat. No. B2791563
CAS RN: 2411266-16-3
M. Wt: 247.294
InChI Key: GULUYBSFPPQENK-UHFFFAOYSA-N
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Description

(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone, also known as MPO, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been studied for its potential applications in various fields. In medicine, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have anti-cancer properties. Studies have shown that (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has also been studied for its potential use as an anti-inflammatory agent. In agriculture, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have antifungal properties, making it a potential alternative to traditional fungicides. In industry, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been studied for its potential use as a crosslinking agent in the production of polymers.

Mechanism of Action

The mechanism of action of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone is not fully understood. However, studies have shown that (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone inhibits the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in cell growth and inflammation, respectively. (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have both biochemical and physiological effects. Biochemically, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone inhibits the activity of certain enzymes, as previously mentioned. Physiologically, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone in lab experiments is its versatility. (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone can be used in various fields, as previously discussed. Another advantage is its high purity, which allows for accurate and reproducible results. However, one limitation is the potential toxicity of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone. Studies have shown that (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone research. In medicine, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone could be further studied for its anti-cancer and anti-inflammatory properties. In agriculture, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone could be studied for its potential use as a natural fungicide. In industry, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone could be studied for its potential use as a crosslinking agent in the production of biodegradable polymers. Additionally, further studies could be conducted to better understand the mechanism of action of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone and its potential toxicity.

Synthesis Methods

The synthesis of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone involves the reaction of 2-methyl-6-phenylmorpholine with epichlorohydrin. The resulting product is then treated with potassium carbonate to yield (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone. This method has been optimized to produce high yields of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone with high purity.

properties

IUPAC Name

(2-methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-7-15(14(16)13-9-17-13)8-12(18-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULUYBSFPPQENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(oxirane-2-carbonyl)-6-phenylmorpholine

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